molecular formula C18H22N2O2S B5659280 2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole

2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole

Cat. No. B5659280
M. Wt: 330.4 g/mol
InChI Key: CUEWEKSZSGGLBM-UHFFFAOYSA-N
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Description

"2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole" is a chemical compound with potential applications in various fields. The compound's structure incorporates features of thiazole and azetidinyl, which contribute to its unique chemical properties.

Synthesis Analysis

  • The synthesis process for related thiazole compounds involves base-catalyzed ring transformation and specific structural prerequisites for such transformations (Sápi et al., 1997).

Molecular Structure Analysis

  • X-ray diffraction studies have been conducted on similar compounds to determine their molecular structures, revealing details such as crystal systems and space groups (Gluziński et al., 1991).

Chemical Reactions and Properties

  • Chemical reactivity and potential transformations of similar thiazole compounds have been explored, highlighting their stability and reaction conditions (Bertha et al., 1993).

Physical Properties Analysis

  • Studies on related compounds include investigations into their crystal structures, bonding patterns, and interactions, providing insights into their physical properties (Saravanan et al., 2016).

Chemical Properties Analysis

  • Research into similar thiazole derivatives has focused on their synthesis, structure, and biological activities, giving an understanding of their chemical behavior and potential applications (Yakantham et al., 2019).

properties

IUPAC Name

[2-(3-methoxyphenyl)azetidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-11(2)17-19-12(3)16(23-17)18(21)20-9-8-15(20)13-6-5-7-14(10-13)22-4/h5-7,10-11,15H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWEKSZSGGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)N2CCC2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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